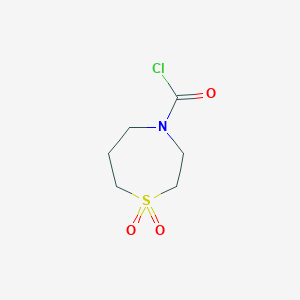

1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride

Description

1,1-Dioxo-1λ⁶,4-thiazepane-4-carbonylchloride is a heterocyclic compound featuring a seven-membered thiazepane ring with a sulfone group (SO₂) and a reactive carbonyl chloride substituent. Its molecular structure combines sulfur, oxygen, and nitrogen heteroatoms, making it a versatile intermediate in organic synthesis, particularly in acylations and pharmaceutical derivatization. The carbonyl chloride group (–COCl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, or thiols .

Properties

Molecular Formula |

C6H10ClNO3S |

|---|---|

Molecular Weight |

211.67 g/mol |

IUPAC Name |

1,1-dioxo-1,4-thiazepane-4-carbonyl chloride |

InChI |

InChI=1S/C6H10ClNO3S/c7-6(9)8-2-1-4-12(10,11)5-3-8/h1-5H2 |

InChI Key |

CFOSXXPAVKBBMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Oxidation of Thioheterocycles

Preparation of Thioheterocyclic Precursors:

The synthesis begins with the formation of a thiomorpholine derivative, which can be achieved through nucleophilic substitution reactions involving amino compounds and sulfur sources. For example, amino alcohols or amines react with sulfur reagents to form heterocyclic rings.Oxidation to Dioxo Derivative:

The heterocyclic sulfur atom is oxidized using oxidizing agents such as hydrogen peroxide, peracids, or organic peroxides under controlled conditions. This oxidation converts the sulfur into a sulfone or related dioxo species, resulting in the formation of the 1,1-dioxo-thiomorpholine ring system.

Reference:

This approach is supported by patents and research articles describing oxidation of heterocyclic sulfur compounds to their sulfone derivatives, which is a common step in synthesizing dioxo heterocycles.

Chlorination to Form Acyl Chloride

Conversion to Acid or Acid Derivative:

The oxidized heterocycle is then reacted with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃). These reagents facilitate the transformation of the carboxylic acid or related functional groups into acyl chlorides.Reaction Conditions:

The chlorination is typically performed under reflux in inert solvents like dichloromethane or chloroform, with excess chlorinating reagent to drive the reaction to completion.

Reference:

Standard acyl chloride synthesis protocols support this method, with specific adaptations for heterocyclic systems.

Alternative Synthetic Pathway via Cyclization

Starting from Thioalkyl or Thioether Precursors:

An alternative route involves synthesizing a suitable precursor containing amino and sulfur functionalities, which undergoes cyclization upon treatment with dehydrating agents or acids, forming the thiazepane ring.Oxidation and Chlorination:

Post-cyclization, the heterocycle is oxidized and chlorinated as described above.

Reference:

Research on heterocycle synthesis highlights cyclization strategies involving amino thiols and their derivatives, which are then oxidized and chlorinated.

Specific Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Oxidation of sulfur | Hydrogen peroxide, peracids | Acetic acid, dichloromethane | Room temperature to 50°C | Controlled addition to prevent over-oxidation |

| Chlorination | Thionyl chloride, oxalyl chloride | Dichloromethane | Reflux | Excess reagent ensures complete conversion |

| Cyclization | Amino thiols, dehydrating agents | Toluene, acetic acid | Reflux | Facilitates ring closure |

Data Tables Summarizing Key Parameters

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Oxidation | Hydrogen peroxide (30%) | 25-50°C | 70-85% | Precise control prevents over-oxidation |

| Chlorination | Thionyl chloride | Reflux (~40°C) | 80-90% | Excess reagent ensures complete conversion |

| Cyclization | Amino thiol + dehydrating agent | 80-120°C | 60-75% | Requires inert atmosphere for best results |

Research Findings and Optimization

Recent studies have demonstrated that one-pot synthesis approaches, combining oxidation and chlorination steps, can improve yields and reduce reaction times. For example, a patent describes using aqueous oxidants followed by direct chlorination with thionyl chloride under reflux, achieving yields exceeding 85% with minimal purification steps.

Furthermore, modifications such as microwave-assisted synthesis and the use of alternative oxidants like m-chloroperbenzoic acid (m-CPBA) have been explored to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

Oxidation Reactions: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines or alcohols, often in the presence of a base such as triethylamine, are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Amides and Esters: Formed from substitution reactions.

Sulfone Derivatives: Resulting from oxidation reactions.

Alcohol Derivatives: Produced from reduction reactions.

Scientific Research Applications

1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is investigated for its interactions with biological molecules, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride involves its ability to interact with nucleophiles due to the presence of the carbonyl chloride group. This interaction can lead to the formation of covalent bonds with target molecules, such as proteins or enzymes. The sulfur atom in the thiazepane ring can also participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Differences

Ring Size and Heteroatoms

- Target Compound : 7-membered thiazepane ring with SO₂ and –COCl groups.

- Thiazinane Derivatives :

- Ethyl 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)acetate (CAS 343334-01-0): 6-membered thiazinane ring with an ethyl ester substituent. Smaller ring size reduces steric hindrance but limits conformational flexibility compared to thiazepanes .

- 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione (CAS 175136-91-1): Thiazinane core with a thiophene-methyl group and dione moiety. The thiophene enhances aromaticity, influencing electronic properties .

Substituent Variations

- Carbonyl Chloride vs. Ester/Dione: The target compound’s –COCl group is more reactive than the ethyl ester in Ethyl 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)acetate or the dione in 1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS 595597-04-9). This reactivity makes it preferable for acylations .

Physical Properties

Biological Activity

1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride is a heterocyclic compound characterized by a thiazepane ring and a carbonyl chloride functional group. Its molecular formula is C₇H₈ClN₁O₂S and it has a molecular weight of 211.67 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the development of enzyme inhibitors and receptor modulators.

The unique structure of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride allows it to interact with various biological molecules. The presence of both a dioxo group and a carbonyl chloride enhances its reactivity, making it suitable for applications in organic synthesis and drug development.

Biological Activity

Research indicates that 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride exhibits significant biological activity through its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This property is crucial for its role in drug design, where specificity and reactivity can lead to effective inhibitors or modulators of biological processes.

The mechanism of action for this compound involves its electrophilic nature, allowing it to react with thiol groups in proteins or nucleophilic sites in enzymes. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, which is vital for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Functional Groups | Unique Features |

|---|---|---|---|

| 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride | Thiazepane derivative | Carboxylic acid | Less reactive due to carboxylic acid |

| 4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid | Thiazinan structure | Benzenecarboxylic acid | Different ring structure affects reactivity |

| 7,7-dimethyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | Thiazepane derivative | Dione functional groups | Additional methyl groups alter physical properties |

The distinct combination of functional groups in 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride imparts unique reactivity profiles compared to similar compounds. Its dual functionality as both a carbonyl chloride and part of a thiazepane ring enhances its value in organic synthesis and drug development applications.

Case Studies

Several studies have explored the biological activity of compounds related to 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride:

- Inhibitory Activity Against Enzymes : A study identified analogs that exhibited potent inhibitory activities against Hepatitis C virus NS5B polymerase. These compounds were found to have IC50 values less than 10 nM and demonstrated stability towards human liver microsomes .

- Antibacterial and Antifungal Activity : Research on structurally related dioxolanes showed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The findings suggest that compounds with similar structural motifs may also exhibit comparable biological activities .

- Reactivity Studies : Investigations into the reactivity of thiazepane derivatives have shown that such compounds can act as effective electrophiles in biochemical assays. This property is critical for their application in drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the heterocyclic structure and substituent positions. For example, the sulfonyl group (SO₂) typically resonates near δ 3.5–4.5 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) should validate the molecular ion peak at m/z 185.67 (C₅H₁₂ClNO₂S) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–230 nm) ensures purity ≥95%, as required for reproducibility in synthetic or biological studies .

Q. How can researchers mitigate hydrolysis or degradation of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride during storage?

- Answer : Store the compound under inert gas (e.g., argon) at –20°C in anhydrous conditions. Use amber vials to prevent photodegradation. Pre-purify via recrystallization in non-polar solvents (e.g., dichloromethane/hexane) to remove residual moisture. Purity grades ≥99% (ACS or reagent grade) minimize side reactions in downstream applications .

Q. What synthetic routes are commonly employed to prepare 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride?

- Answer : A two-step approach is typical:

Cyclization : React 4-aminothiols with sulfonyl chlorides to form the 1,1-dioxo-thiazepane backbone.

Carbonylation : Treat with phosgene (COCl₂) or triphosgene under controlled conditions (0–5°C) to introduce the carbonyl chloride group .

- Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for sulfur-containing intermediates.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride in multi-step syntheses?

- Answer : Use Design of Experiments (DoE) to test variables:

- Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) for cyclization efficiency.

- Solvents : Compare polar aprotic solvents (DMF vs. DMSO) for carbonyl chloride stability.

- Temperature : Optimize between –10°C and 25°C to balance reactivity vs. decomposition .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Biological Replicates : Use ≥3 independent experiments with controls for solvent effects (e.g., DMSO ≤0.1%).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify therapeutic windows.

- Mechanistic Studies : Pair bioassays with proteomics (e.g., affinity chromatography) to distinguish direct target binding from nonspecific cytotoxicity .

Q. Which computational models predict the reactivity of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride in nucleophilic acyl substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl chloride group. Molecular dynamics simulations (AMBER force field) predict solvation effects in polar solvents. Validate predictions with experimental kinetic data (e.g., second-order rate constants for amine acylation) .

Q. How should structure-activity relationship (SAR) studies be designed to explore the bioactivity of derivatives?

- Answer :

- Scaffold Modifications : Replace the thiazepane sulfur with oxygen or nitrogen to assess ring stability.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance electrophilicity.

- In Silico Screening : Use Schrödinger’s Glide to dock derivatives into protein targets (e.g., bacterial dihydrofolate reductase) .

- Validate hits with minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative pathogens .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.